molecular formula C26H24N4O5 B2942449 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 946322-29-8

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2942449
CAS No.: 946322-29-8
M. Wt: 472.501
InChI Key: RWDLYYVHBUGZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • Annular Tautomerism and Crystallography : Research on NH-pyrazoles, closely related in structure to the compound of interest, has elucidated their annular tautomerism and crystal structures. These compounds demonstrate complex patterns of hydrogen bonding and tautomerism in both solution and solid states, as revealed by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Synthesis and Crystal Structures

  • Synthetic Routes and DFT Studies : The synthesis and crystal structures of benzoxazolinone-acetyl-phenyl-pyrazole derivatives were explored. These studies include the molecular geometries obtained through density functional theory (DFT) and X-ray diffraction, indicating the importance of these methods in understanding the chemical nature and potential applications of such compounds (Şahin et al., 2011).

Biological Evaluation

  • Antimicrobial and Antioxidant Activities : Synthesized pyrazoline derivatives have been evaluated for their antimicrobial and antioxidant activities. This research suggests potential therapeutic applications of these compounds, highlighting the importance of structural modifications to enhance biological efficacy (Bektaş et al., 2007).

Electrochromic Materials

  • Polymeric Electrochromic Materials : The development of polymeric electrochromic materials employing thiophene derivatives suggests applications in NIR electrochromic devices. This research demonstrates the potential utility of pyrazine derivatives in electronic and photonic applications (Zhao et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and the second intermediate is 2-(2,3-dimethoxyphenyl)-5-methyloxazole. These intermediates are then coupled together using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2,3-dimethoxybenzaldehyde", "methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate", "sodium hydride", "4-methoxyphenylboronic acid", "2-chloro-5-nitropyrazine", "2-amino-5-methylthiazole", "triethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methoxyphenyl)pyrazol-5-one.", "b. React 2-chloro-5-nitropyrazine with sodium hydride in the presence of triethylamine to form 2-chloro-5-nitropyrazine.", "c. React 2-chloro-5-nitropyrazine with 2-(4-methoxyphenyl)pyrazol-5-one in the presence of sodium hydroxide to form 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: Synthesis of 2-(2,3-dimethoxyphenyl)-5-methyloxazole", "a. React 2,3-dimethoxybenzaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde.", "b. React 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyloxazole.", "Step 3: Coupling of Intermediates", "a. React 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with 2-(2,3-dimethoxyphenyl)-5-methyloxazole in the presence of a suitable coupling agent, such as triethylamine, to form the final product '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] }

CAS No.

946322-29-8

Molecular Formula

C26H24N4O5

Molecular Weight

472.501

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3

InChI Key

RWDLYYVHBUGZTI-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.